molecular formula C8H15NO2 B065742 Methyl 4-aminocyclohexanecarboxylate CAS No. 175867-59-1

Methyl 4-aminocyclohexanecarboxylate

Cat. No. B065742
M. Wt: 157.21 g/mol
InChI Key: FFKGMXGWLOPOAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Methyl 4-aminocyclohexanecarboxylate has been explored in several studies. For instance, Isoda (1979) described the synthesis of 4-aminomethyl-2-methylcyclohexanecarboxylic acid derivatives from 4-cyano-o-toluic acid or cis/trans 2-methyl-4-oxocyclohexanecarboxylic acid, highlighting the configurations of these isomers based on starting materials and nuclear magnetic resonance spectra (Isoda, 1979). Avenoza et al. (1999) reported on the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a new family of constrained hydroxy-α,α-disubstituted-α-amino acids, through selective transformations and confirmed their stereochemistry by X-ray structure determination (Avenoza et al., 1999).

Molecular Structure Analysis

The molecular structure of Methyl 4-aminocyclohexanecarboxylate derivatives has been a subject of investigation to understand their conformational preferences and stereochemistry. Volk and Frahm (1996) detailed the synthesis of 1-amino-2-methylcyclohexanecarboxylic acids from α-amino nitriles, highlighting the steric control of the asymmetric Strecker synthesis and the absolute configuration of the synthesized compounds, which was determined by X-ray analyses (Volk & Frahm, 1996).

Chemical Reactions and Properties

Chemical reactions involving Methyl 4-aminocyclohexanecarboxylate derivatives demonstrate their reactivity and potential applications. Zhao and Liu (2002) described the synthesis of 1-amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for a bacterial enzyme, showcasing the compound's reactivity and potential for probing enzymatic mechanisms (Zhao & Liu, 2002).

Physical Properties Analysis

The physical properties of Methyl 4-aminocyclohexanecarboxylate and its derivatives are crucial for their handling and application in various fields. Studies specifically focusing on these aspects were not found in the current search, indicating a potential gap in the literature or the need for broader search terms to capture relevant research on this topic.

Chemical Properties Analysis

The chemical properties of Methyl 4-aminocyclohexanecarboxylate derivatives, including their reactivity, stability, and interactions with other compounds, are essential for their application in synthesis and drug discovery. Mykhailiuk et al. (2013) designed 1-amino-4,4-difluorocyclohexanecarboxylic acid as a fluorinated analogue, exploring its conformation, lipophilicity, acidity, and fluorescent properties, suggesting various practical applications for the compound (Mykhailiuk et al., 2013).

Scientific Research Applications

  • Rotations and Derivatives of trans-2-Aminocyclohexanecarboxylic Acids : This study focused on the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, including ethyl trans-2-aminocyclohexanecarboxylate, trans-2-aminocyclohexanemethanol, and others. These compounds were examined for their optical rotations, providing insights into molecular rotations and stereochemistry (Nohira, Ehara, & Miyashita, 1970).

  • Anti-Plasmin Drugs : Isomers of 4-aminomethylcyclohexanecarboxylic acid were synthesized and studied for their anti-plasmin activity. This study aimed to develop new pharmaceuticals for inhibiting plasmin and explored the structure-activity correlations of these compounds (Isoda, 1979).

  • Anticonvulsant Activity of Enaminones : Research on methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs focused on their anticonvulsant properties. These studies contributed to the understanding of structure-activity relationships in the development of new anticonvulsant medications (Scott et al., 1993).

  • Saturated Heterocycles : Ethyl cis- and trans-2-aminocyclohexanecarboxylate were used as starting materials for the synthesis of various heterocyclic compounds, exploring stereochemistry and molecular structures through X-ray diffraction and NMR spectroscopy (Fülöp, Bernáth, Pihlaja, Mattinen, Argay, & Kălmăn, 1987).

  • Latent Activity in Nitrosoureas : A study on cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid, a nitrosourea compound, revealed its significant effectiveness against murine Lewis lung carcinoma. This compound represents an advance in chemotherapy research (Johnston, Mccaleb, Rose, & Montgomery, 1984).

Safety And Hazards

“Methyl 4-aminocyclohexanecarboxylate” is classified as a hazardous substance. It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

“Methyl 4-aminocyclohexanecarboxylate” continues to be of interest in scientific research, particularly in the pharmaceutical sector . Its diverse applications range from drug synthesis to studying organic reactions.

properties

IUPAC Name

methyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKGMXGWLOPOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329662
Record name Methyl 4-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminocyclohexanecarboxylate

CAS RN

62456-15-9
Record name Methyl 4-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (4.15 g, 34.92) was added to a cold (0° C.) stirred solution of 4-aminocyclohexane carboxylic acid (1 g, 6.98 mmol) in MeOH (10 mL). The reaction mixture was stirred under reflux conditions for 12-16 h. The reaction mixture was then concentrated under reduced pressure. The residue obtained was diluted with ice cold water, basified with aqueous sodium bicarbonate solution and extracted with DCM. The DCM layer was washed with water followed by brine solution, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 650 mg of the title compound as a brown liquid. MS (ESI): m/z 158 (M+H)
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-amino-1-cyclohexanecarboxylic acid (500 mg) in dichloromethane (20 mL) and methanol (10 mL) was added 10% hexane solution of trimethylsilyldiazomethane (638 mg), and the mixture was stirred for 21 hours at ambient temperature. The mixture was evaporated in vacuo to give methyl 4-amino-1-cyclohexanecarboxylate as a colorless oil (544 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
638 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
PS Patil, US Mahajan, SP Sonawane… - … Process Research & …, 2009 - ACS Publications
… Dichloromethane (25 L) was added to the residue; concentration of the mother liquor gave crude methyl 4-aminocyclohexanecarboxylate hydrochloride (10), which was then crystallized …
Number of citations: 4 pubs.acs.org
S Kandre, PR Bhagat, MMK Reddy, R Dalal… - European Journal of …, 2014 - Elsevier
… To a solution of compound 26 (800 mg, 3.20 mmol, 1.0 equiv) in DMF (8 ml), HATU (1337 mg, 3.52 mmol, 1.1 equiv), methyl 4-aminocyclohexanecarboxylate hydrochloride (619 mg, …
Number of citations: 8 www.sciencedirect.com
TP Johnston, GS McCaleb, SD Clayton… - Journal of Medicinal …, 1977 - ACS Publications
The superior activity of Ar-(2-chloroethyl)-N,-(trans-4-methylcyclohexyl)-iV-nitrosourea (MeCCNU) against advanced murine Lewis lung carcinoma in comparisons with the cis form and …
Number of citations: 39 pubs.acs.org
A Banfi, F Benedini, G Casanova… - Synthetic …, 1989 - Taylor & Francis
… Cis 4-benzoylaminocyclohexanemethanol 2 Cis methyl 4-aminocyclohexanecarboxylate 6a (5 g, 19 mmol) subjected to these same conditions, afforded pure cis alcohol Za, (3.3 g, 74%…
Number of citations: 8 www.tandfonline.com
RM Lemmon, PK Gordon, MA Parsons… - Journal of the …, 1958 - ACS Publications
… prepared by fusion of ds-4-aminocyclohexanecarboxylic acid (I) according to Ferber and Bruckner3; likewise dimethyl 4-aminocyclohexanecarboxylate (III) could be cyclized to 3-…
Number of citations: 38 pubs.acs.org
H Bregman, N Chakka, A Guzman-Perez… - Journal of medicinal …, 2013 - ACS Publications
… Reductive amination of commercial 2-hydroxy-2-methyl-1-phenylpropan-1-one with (1R,4R)-methyl 4-aminocyclohexanecarboxylate hydrochloride provided amino alcohol 22. …
Number of citations: 83 pubs.acs.org
LH Werner, S Ricca Jr - Journal of the American Chemical Society, 1958 - ACS Publications
… prepared by fusion of ds-4-aminocyclohexanecarboxylic acid (I) according to Ferber and Bruckner3; likewise dimethyl 4-aminocyclohexanecarboxylate (III) could be cyclized to 3-…
Number of citations: 25 pubs.acs.org
S Kumar, JP Waldo, FA Jaipuri… - Journal of medicinal …, 2019 - ACS Publications
… To a suspension of (1r,4r)-methyl 4-aminocyclohexanecarboxylate hydrochloride (0.63 g, 3.26 mmol) in CH 2 Cl 2 (10 mL) at 0 C was added diisopropylethylamine (1.71 mL, 9.79 mmol…
Number of citations: 57 pubs.acs.org
S Narayanan, R Maitra, JR Deschamps… - Bioorganic & medicinal …, 2016 - Elsevier
… trans-Methyl-4-aminocyclohexanecarboxylate hydrochloride (93 mg, 0.482 mmol) was added and stirred at room temperature for 2 h. THF was evaporated in vacuo, water was added to …
Number of citations: 29 www.sciencedirect.com
UR Anumala, J Waaler, Y Nkizinkiko… - Journal of Medicinal …, 2017 - ACS Publications
… To a solution of methyl 4-aminocyclohexanecarboxylate hydrochloride (27a) (1.5 g, 7.74 mmol) and 4-fluoro-3-nitrobenzonitrile (28a) (1.28 g, 7.74 mmol) in acetonitrile (50 mL) was …
Number of citations: 36 pubs.acs.org

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